

Synthesis of 2-Bromo-N-(4sulfamoylphenyl)acetamide: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of **2-Bromo-N-(4-sulfamoylphenyl)acetamide**, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines the reaction of sulfanilamide with bromoacetyl bromide.

Chemical Properties and Data

Property	Value	Source
CAS Number	5332-70-7	[1][2]
Molecular Formula	C ₈ H ₉ BrN ₂ O ₃ S	[1]
Molecular Weight	293.14 g/mol	[1]
Density	1.78 g/cm³	[1]
IUPAC Name	2-bromo-N-(4- sulfamoylphenyl)acetamide	[1]
Canonical SMILES	C1=CC(=CC=C1NC(=O)CBr)S (=O)(=O)N	[1]



Experimental Protocol: Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide

This protocol is based on the general principles of N-acylation of sulfonamides.

Materials:

- Sulfanilamide (4-aminobenzenesulfonamide)
- · Bromoacetyl bromide
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
- Base (e.g., Pyridine or Triethylamine)
- Anhydrous sodium sulfate
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Dropping funnel
- Reflux condenser
- Ice bath
- · Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer



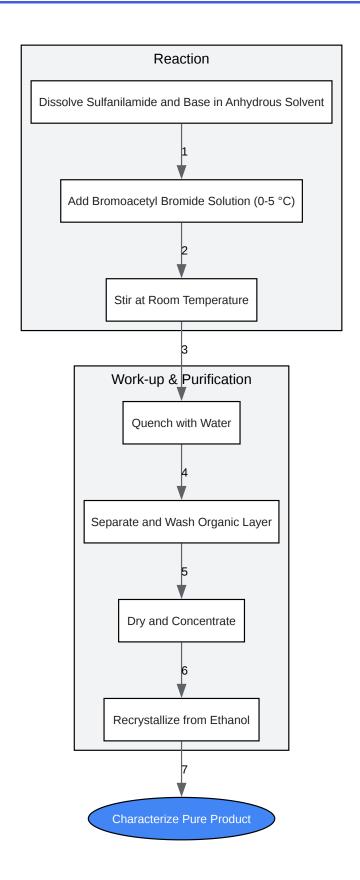
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve sulfanilamide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Add a base, such as pyridine, to the solution. Cool the mixture in an ice bath.
- Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled sulfanilamide solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- Work-up: Quench the reaction by the slow addition of water. Separate the organic layer.
 Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude 2-Bromo-N-(4-sulfamoylphenyl)acetamide by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
- Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-N-(4-sulfamoylphenyl)acetamide**.





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Caption: Workflow for the synthesis of **2-Bromo-N-(4-sulfamoylphenyl)acetamide**.



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References

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